molecular formula C15H18N2O2S B13872632 N-[4-(3-aminopropyl)phenyl]benzenesulfonamide

N-[4-(3-aminopropyl)phenyl]benzenesulfonamide

Cat. No.: B13872632
M. Wt: 290.4 g/mol
InChI Key: JAGBURSGGJNUHV-UHFFFAOYSA-N
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Description

N-[4-(3-aminopropyl)phenyl]benzenesulfonamide is an organic compound that belongs to the class of benzenesulfonamides. This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with a 3-aminopropyl group. Benzenesulfonamides are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3-aminopropyl)phenyl]benzenesulfonamide typically involves the reaction of 4-nitrobenzenesulfonamide with 3-aminopropylamine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The nitro group is reduced to an amino group, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is monitored using techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the product .

Chemical Reactions Analysis

Types of Reactions

N-[4-(3-aminopropyl)phenyl]benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[4-(3-aminopropyl)phenyl]benzenesulfonamide involves the inhibition of specific enzymes, such as carbonic anhydrase. The compound binds to the active site of the enzyme, preventing its normal function. This inhibition can lead to various therapeutic effects, such as the reduction of tumor growth in cancer .

Comparison with Similar Compounds

Similar Compounds

  • N-phenylbenzenesulfonamide
  • 4-aminobenzenesulfonamide
  • N-(3-aminopropyl)benzenesulfonamide

Uniqueness

N-[4-(3-aminopropyl)phenyl]benzenesulfonamide is unique due to the presence of both the sulfonamide and 3-aminopropyl groups, which contribute to its diverse biological activities. This combination of functional groups allows the compound to interact with various molecular targets, making it a versatile compound for scientific research .

Properties

Molecular Formula

C15H18N2O2S

Molecular Weight

290.4 g/mol

IUPAC Name

N-[4-(3-aminopropyl)phenyl]benzenesulfonamide

InChI

InChI=1S/C15H18N2O2S/c16-12-4-5-13-8-10-14(11-9-13)17-20(18,19)15-6-2-1-3-7-15/h1-3,6-11,17H,4-5,12,16H2

InChI Key

JAGBURSGGJNUHV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)CCCN

Origin of Product

United States

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